1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
1-[(3-Chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative characterized by a 3-chlorophenylmethyl substituent at the N1 position of the pyridine ring and a 2,6-dimethylphenyl group attached to the carboxamide moiety.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-5-3-6-15(2)20(14)23-21(26)17-9-10-19(25)24(13-17)12-16-7-4-8-18(22)11-16/h3-11,13H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEOJXIUBWNTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, a compound belonging to the dihydropyridine class, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.84 g/mol. The structure features a six-membered dihydropyridine ring with a carbonyl group at the 6-position and a carboxamide functional group at the 3-position. The incorporation of both chlorophenyl and dimethylphenyl substituents enhances its complexity and potential biological activity.
Biological Activity Overview
Dihydropyridine derivatives are known for their diverse pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
- Antioxidant Properties : The presence of specific substituents may enhance its ability to scavenge free radicals.
- Calcium Channel Modulation : There is potential for this compound to modulate calcium channels, which are crucial in various physiological processes.
Antimicrobial Studies
Research indicates that the compound demonstrates significant antimicrobial activity. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The disk diffusion method was employed to assess its efficacy, revealing promising results in inhibiting bacterial growth.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results indicated that it possesses moderate antioxidant activity, which may be attributed to its structural features that allow for electron donation.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Calcium Channel Modulation
In vitro studies have suggested that the compound can influence calcium ion influx in smooth muscle cells. Experiments using L-type calcium channel blockers demonstrated that the compound's contractile effects could be significantly reduced, indicating its role in calcium modulation.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at a local university tested various dihydropyridine derivatives, including this compound, against multiple bacterial strains. The results highlighted its superior activity compared to other derivatives, particularly in inhibiting Gram-positive bacteria.
- Calcium Channel Interaction Study : Another investigation focused on the interaction of this compound with L-type calcium channels in cardiac tissues. The findings suggested that it could be a potential candidate for managing conditions related to calcium dysregulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related dihydropyridine carboxamide derivatives, highlighting key structural variations and their physicochemical or functional implications.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Lipophilicity :
- The target compound’s 3-chlorophenylmethyl group confers moderate lipophilicity, comparable to the dual-chlorine analog in (403.26 g/mol) but less than the trifluoromethyl-containing compound in (414.79 g/mol) .
- The 2,6-dimethylphenyl amide substituent in the target compound may reduce metabolic degradation compared to para-substituted analogs (e.g., 4-methoxyphenyl in ) due to steric protection .
The dimethylaminoethyl group in increases basicity, which could improve solubility in physiological conditions but may also lead to off-target interactions with charged receptors .
Pharmacological Implications: Compounds with chlorine atoms at the benzyl position (e.g., and the target compound) may exhibit improved blood-brain barrier penetration compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
